

An In-depth Technical Guide to the Cheminformatics of NNC 11-1607

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Compound of Interest

Compound Name: NNC 11-1607

Cat. No.: B1679355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cheminformatics of **NNC 11-1607**, a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. This document delves into its chemical structure, physicochemical properties, and its interaction with its primary biological targets. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are provided to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

NNC 11-1607 is a synthetic organic compound with a complex structure designed for high affinity and selectivity to its target receptors.

SMILES Notation:

C(#Cc1cccc(C#CCOc2nsnc2C2CN3CCC2CC3)c1)COc1nsnc1C1CN2CCC1CC2

Physicochemical Properties:

Property	Value
Molecular Formula	C30H32N6O2S2
Molecular Weight	572.75 g/mol
Hydrogen Bond Acceptors	8
Hydrogen Bond Donors	0
Rotatable Bonds	8
Topological Polar Surface Area	132.98 Å ²
LogP	3.7

Quantitative Binding Affinity Data

NNC 11-1607 exhibits a distinct binding profile across the five human muscarinic acetylcholine receptor subtypes. The following table summarizes its binding affinities, presented as pKi values, derived from radioligand binding assays. A higher pKi value indicates a stronger binding affinity.

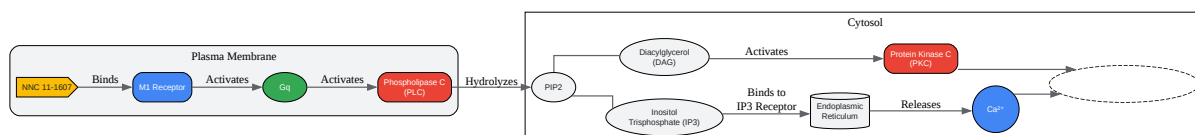
Receptor Subtype	pKi Value	Reference
M1	8.6	[1]
M2	8.2	[2]
M3	8.1	[2]
M4	8.1	[2]
M5	8.2	[2]

Signaling Pathways

NNC 11-1607 primarily exerts its effects through the activation of M1 and M4 muscarinic acetylcholine receptors, which are coupled to different G-protein signaling cascades.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a Gq-coupled receptor. Upon activation by an agonist such as **NNC 11-1607**, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.

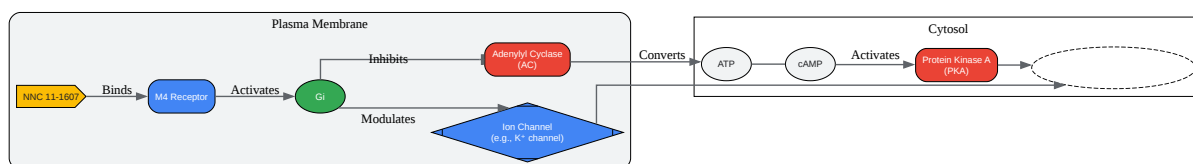


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M1 Receptor Signaling Cascade

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a Gi-coupled receptor. Its activation by **NNC 11-1607** leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.



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M4 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of **NNC 11-1607**.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of **NNC 11-1607** for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

- CHO cell membranes expressing one of the human M1-M5 receptor subtypes.
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).
- Test compound: **NNC 11-1607**.
- Non-specific binding control: Atropine (1 μM).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus (cell harvester).
- Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei

and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

- Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
 - Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS (at a final concentration close to its K_d), and 50 µL of assay buffer.
 - Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS, and 50 µL of atropine (1 µM final concentration).
 - Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS, and 50 µL of varying concentrations of **NNC 11-1607**.
- Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **NNC 11-1607** concentration. Determine the IC₅₀ value (the concentration of **NNC 11-1607** that inhibits 50% of specific [³H]-NMS binding) from the resulting competition curve. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of **NNC 11-1607** on the inhibition of adenylyl cyclase activity via the M₄ receptor in CHO cells.

Materials:

- CHO cells stably expressing the human M4 muscarinic receptor.
- Forskolin (an adenylyl cyclase activator).
- Test compound: **NNC 11-1607**.
- IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).
- Cell culture medium.
- Lysis buffer.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

- Cell Culture: Culture CHO-M4 cells in appropriate cell culture medium until they reach 80-90% confluency.
- Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
- Assay:
 - Aspirate the culture medium and wash the cells once with serum-free medium.
 - Pre-incubate the cells with IBMX (e.g., 0.5 mM) in serum-free medium for 15-30 minutes at 37°C to inhibit cAMP degradation.
 - Add varying concentrations of **NNC 11-1607** to the wells and incubate for 15-30 minutes at 37°C.
 - Stimulate the cells with forskolin (e.g., 10 µM) and incubate for an additional 15-30 minutes at 37°C.
- Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer to each well.

- **cAMP Measurement:** Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the **NNC 11-1607** concentration. Determine the EC50 value (the concentration of **NNC 11-1607** that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).

Conclusion

This technical guide provides a detailed cheminformatic profile of **NNC 11-1607**, a selective M1/M4 muscarinic acetylcholine receptor agonist. The provided SMILES notation, physicochemical properties, quantitative binding data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the M1 and M4 signaling pathways further elucidates the mechanism of action of this compound. This comprehensive information is intended to facilitate further investigation into the therapeutic potential of **NNC 11-1607** and similar molecules.

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